molecular formula C20H19N3O3 B8256839 Tadalafil Impurity B

Tadalafil Impurity B

Cat. No.: B8256839
M. Wt: 349.4 g/mol
InChI Key: QWRJNDUNSMFZTP-UHFFFAOYSA-N
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Description

Tadalafil Impurity B is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chromatographic Analysis and Impurity Profiling

Tadalafil and its impurities, including Tadalafil Impurity B, are analyzed in pharmaceutical samples using chromatographic techniques. Satheesh et al. (2013) developed a stability-indicating UPLC method for the simultaneous determination of tadalafil and its impurities in tablet forms. The method provided accurate, precise, and selective results, essential for quality control and stability studies of the drug (B. Satheesh, K. K. Sree Ganesh, D. Saravanan, 2013). Similarly, Schreiber et al. (2017) developed a fast ultra-high-performance liquid chromatography method with diode array and mass spectrometry for separation and determination of tadalafil and its impurities, emphasizing the increased production of related generic drugs post-patent expiry (Ludovit Schreiber, R. Halko, M. Hutta, 2017).

Quantification of Genotoxic Impurities

The quantification of genotoxic impurities in tadalafil is crucial for ensuring the safety of pharmaceutical products. Anerao et al. (2019) developed and validated a sensitive gas chromatography technique for determining potentially genotoxic impurities, chloroacetyl chloride and thionyl chloride, used in tadalafil manufacturing. The method demonstrated specificity, linearity, accuracy, ruggedness, robustness, and precision, making it suitable for quantification at very low levels (A. Anerao, B. Patil, Vishal Solse, Chandrakant Patil, 2019).

Electrochemical Recognition and Sensing

Electrochemical methods are employed for the recognition and sensing of tadalafil and its impurities. Zhao et al. (2017) compared β-cyclodextrin and p-sulfonated calix[6]arene functionalized reduced graphene oxide for the recognition of tadalafil. The study highlighted the higher recognition capability of p-sulfonated calix[6]arene towards tadalafil, leading to the development of a sensitive electrochemical sensing platform with potential analytical applications for trace-level determination of tadalafil (H Zhao, Long Yang, Yucong Li, Xin Ran, Hanzhang Ye, Genfu Zhao, Yanqiong Zhang, F. Liu, Can-Peng Li, 2017).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJNDUNSMFZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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